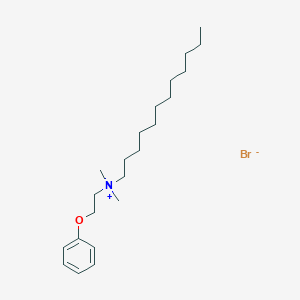

Domiphen Bromide

Cat. No. B194119

Key on ui cas rn:

538-71-6

M. Wt: 414.5 g/mol

InChI Key: OJIYIVCMRYCWSE-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US06475961B2

Procedure details

Further exemplary quaternary ammonium compounds include benzalkonium chlorides, substituted benzalkonium chlorides, cetylpyridinium chloride, N-(3-chloroallyl) hexaminium chloride, domiphen bromide, benzethonium chloride, and methylbenzethonium chloride. Monoalkyltrimethyl ammonium salts include cetyltrimethyl ammonium bromide, alkyltrimethyl ammonium chloride, alkylaryltrimethyl ammonium chloride, and cetyl-dimethyl ethyl ammonium bromide. Exemplary monoalkyldimethylbenzyl ammonium salts include alkyldimethylbenzyl ammonium chlorides such as those sold under the names BTC 824, Hyamine 3500, Cyncal Type 14, and Catigene. Additionally included are substituted benzyl quaternary ammonium compounds including dodecyldimethyl-3, 4-dichlorobenzyl ammonium chloride such as that sold under the name Riseptin. Additionally included are mixtures of alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides such as BTC 2125M, Barquat 4250. Dialkyldimethyl ammonium salts include didecyldimethyl ammonium halides such as those available as Deciquam 222 and Bardac 22, and octyldecyldimethyl ammonium chloride such as those available under the name DTC 812. Heteroaromatic ammonium salts include cetylpyridinium halide, the reaction product of hexamethylenetetramine with 1, 3-dichloropropene to provide cis-isomer 1-(3-chloroallyl)-3, 5, 7-triaza-1-azoniaadamantane, alkyl-isoquinolinium bromide, and alkyldimethyl-naphthylmethyl ammonium chloride. Poly substituted quaternary ammonium salts include alkyldimethylbenzyl ammonium saccarinate and methylethylbenzyl ammonium cyclohexylsulfamate. Bis-quatemary ammonium salts include 1, 10-bis(2-methyl-4-aminoquinolinium chloride)-decane and 1, 6-bis(1-methyl-3-(2, 2, 6-trimethyl cyclohexyl)-propyldimethyl ammonium chloride) hexane. Additionally included are polymeric quaternary ammonium compounds including those available under the names WSCP, Mirapol-A15, and Onamer M.

[Compound]

Name

alkyltrimethyl ammonium chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

alkylaryltrimethyl ammonium chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

monoalkyldimethylbenzyl ammonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

alkyldimethylbenzyl ammonium chlorides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

substituted benzyl quaternary ammonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

Dialkyldimethyl ammonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

didecyldimethyl ammonium halides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

Heteroaromatic ammonium salts

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

cetylpyridinium halide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

quaternary ammonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 22

[Compound]

Name

Monoalkyltrimethyl ammonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 27

Name

Identifiers

|

REACTION_CXSMILES

|

C[NH+](CC1C=CC=CC=1)C.[Cl-].[CH2:12]1[N:17]2[CH2:18][N+:19]3([CH2:22]/[CH:23]=[CH:24]/[Cl:25])[CH2:21][N:15]([CH2:16]2)[CH2:14][N:13]1[CH2:20]3.[Cl-].CC1C=C(C(CC(C)(C)C)(C)C)C=CC=1OCCOCC[N+](CC1C=CC=CC=1)(C)C.[Cl-].[Cl-].C([N+](C)(C)CC1C=CC([Cl:80])=C(Cl)C=1)CCCCCCCCCCC.CCCCCCCCCC[N+](CCCCCCCCCC)(C)C.CCCCCCCCCC[N+](CCCCCCCCCC)(C)C.[Cl-].[Cl-].C([N+](CCCCCCCCCC)(C)C)CCCCCCC>CCCCCCCCCCCCCCCC[N+]1C=CC=CC=1.O.[Cl-].CCCCCCCCCCCC[N+](CCOC1C=CC=CC=1)(C)C.[Br-].CC(CC(C1C=CC(OCCOCC[N+](CC2C=CC=CC=2)(C)C)=CC=1)(C)C)(C)C.[Cl-].[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.[Br-].C([N+](C)(C)CC)CCCCCCCCCCCCCCC.CCCCCCCCCCCCCC[N+](CC1C=CC=CC=1)(C)C.[Cl-]>[CH2:12]1[N:17]2[CH2:18][N:19]3[CH2:21][N:15]([CH2:16]2)[CH2:14][N:13]1[CH2:20]3.[Cl:80][CH:22]=[CH:23][CH2:24][Cl:25].[Cl:25][CH:24]=[CH:23][CH2:22][N+:19]12[CH2:20][N:13]3[CH2:14][N:15]([CH2:16][N:17]([CH2:12]3)[CH2:18]1)[CH2:21]2 |f:0.1,2.3,4.5,6.7,9.10,11.12,13.14.15,16.17,18.19,20.21,22.23,24.25|

|

Inputs

Step One

[Compound]

|

Name

|

alkyltrimethyl ammonium chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

alkylaryltrimethyl ammonium chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

monoalkyldimethylbenzyl ammonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

alkyldimethylbenzyl ammonium chlorides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

substituted benzyl quaternary ammonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].C(CCCCCCCCCCC)[N+](CC1=CC(=C(C=C1)Cl)Cl)(C)C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCC[N+](C)(C)CC1=CC(=C(C=C1)Cl)Cl.[Cl-]

|

Step Eight

[Compound]

|

Name

|

alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

Dialkyldimethyl ammonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

didecyldimethyl ammonium halides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-]

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].C(CCCCCCC)[N+](C)(C)CCCCCCCCCC

|

Step Fourteen

[Compound]

|

Name

|

Heteroaromatic ammonium salts

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

[Compound]

|

Name

|

cetylpyridinium halide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CCCCCCCCCCCCCCCC[N+]=1C=CC=CC1.O.[Cl-]

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CCCCCCCCCCCC[N+](C)(C)CCOC=1C=CC=CC1.[Br-]

|

Step 18

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(C)(C)CC(C)(C)C=1C=CC(=CC1)OCCOCC[N+](C)(C)CC=2C=CC=CC2.[Cl-]

|

Step 19

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCCCCCCCCCCCCCC)[N+](CC)(C)C

|

Step 21

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

|

Step 22

[Compound]

|

Name

|

quaternary ammonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 23

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[NH+](C)CC1=CC=CC=C1.[Cl-]

|

Step 24

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[NH+](C)CC1=CC=CC=C1.[Cl-]

|

Step 25

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1N2CN3CN1C[N+](C2)(C3)C/C=C/Cl.[Cl-]

|

Step 26

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=C(C=CC1OCCOCC[N+](C)(C)CC=2C=CC=CC2)C(C)(C)CC(C)(C)C.[Cl-]

|

Step 27

[Compound]

|

Name

|

Monoalkyltrimethyl ammonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1N2CN3CN1CN(C2)C3

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=CCCl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=CC[N+]12CN3CN(CN(C1)C3)C2

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06475961B2

Procedure details

Further exemplary quaternary ammonium compounds include benzalkonium chlorides, substituted benzalkonium chlorides, cetylpyridinium chloride, N-(3-chloroallyl) hexaminium chloride, domiphen bromide, benzethonium chloride, and methylbenzethonium chloride. Monoalkyltrimethyl ammonium salts include cetyltrimethyl ammonium bromide, alkyltrimethyl ammonium chloride, alkylaryltrimethyl ammonium chloride, and cetyl-dimethyl ethyl ammonium bromide. Exemplary monoalkyldimethylbenzyl ammonium salts include alkyldimethylbenzyl ammonium chlorides such as those sold under the names BTC 824, Hyamine 3500, Cyncal Type 14, and Catigene. Additionally included are substituted benzyl quaternary ammonium compounds including dodecyldimethyl-3, 4-dichlorobenzyl ammonium chloride such as that sold under the name Riseptin. Additionally included are mixtures of alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides such as BTC 2125M, Barquat 4250. Dialkyldimethyl ammonium salts include didecyldimethyl ammonium halides such as those available as Deciquam 222 and Bardac 22, and octyldecyldimethyl ammonium chloride such as those available under the name DTC 812. Heteroaromatic ammonium salts include cetylpyridinium halide, the reaction product of hexamethylenetetramine with 1, 3-dichloropropene to provide cis-isomer 1-(3-chloroallyl)-3, 5, 7-triaza-1-azoniaadamantane, alkyl-isoquinolinium bromide, and alkyldimethyl-naphthylmethyl ammonium chloride. Poly substituted quaternary ammonium salts include alkyldimethylbenzyl ammonium saccarinate and methylethylbenzyl ammonium cyclohexylsulfamate. Bis-quatemary ammonium salts include 1, 10-bis(2-methyl-4-aminoquinolinium chloride)-decane and 1, 6-bis(1-methyl-3-(2, 2, 6-trimethyl cyclohexyl)-propyldimethyl ammonium chloride) hexane. Additionally included are polymeric quaternary ammonium compounds including those available under the names WSCP, Mirapol-A15, and Onamer M.

[Compound]

Name

alkyltrimethyl ammonium chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

alkylaryltrimethyl ammonium chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

monoalkyldimethylbenzyl ammonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

alkyldimethylbenzyl ammonium chlorides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

substituted benzyl quaternary ammonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

Dialkyldimethyl ammonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

didecyldimethyl ammonium halides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

Heteroaromatic ammonium salts

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

cetylpyridinium halide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

quaternary ammonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 22

[Compound]

Name

Monoalkyltrimethyl ammonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 27

Name

Identifiers

|

REACTION_CXSMILES

|

C[NH+](CC1C=CC=CC=1)C.[Cl-].[CH2:12]1[N:17]2[CH2:18][N+:19]3([CH2:22]/[CH:23]=[CH:24]/[Cl:25])[CH2:21][N:15]([CH2:16]2)[CH2:14][N:13]1[CH2:20]3.[Cl-].CC1C=C(C(CC(C)(C)C)(C)C)C=CC=1OCCOCC[N+](CC1C=CC=CC=1)(C)C.[Cl-].[Cl-].C([N+](C)(C)CC1C=CC([Cl:80])=C(Cl)C=1)CCCCCCCCCCC.CCCCCCCCCC[N+](CCCCCCCCCC)(C)C.CCCCCCCCCC[N+](CCCCCCCCCC)(C)C.[Cl-].[Cl-].C([N+](CCCCCCCCCC)(C)C)CCCCCCC>CCCCCCCCCCCCCCCC[N+]1C=CC=CC=1.O.[Cl-].CCCCCCCCCCCC[N+](CCOC1C=CC=CC=1)(C)C.[Br-].CC(CC(C1C=CC(OCCOCC[N+](CC2C=CC=CC=2)(C)C)=CC=1)(C)C)(C)C.[Cl-].[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.[Br-].C([N+](C)(C)CC)CCCCCCCCCCCCCCC.CCCCCCCCCCCCCC[N+](CC1C=CC=CC=1)(C)C.[Cl-]>[CH2:12]1[N:17]2[CH2:18][N:19]3[CH2:21][N:15]([CH2:16]2)[CH2:14][N:13]1[CH2:20]3.[Cl:80][CH:22]=[CH:23][CH2:24][Cl:25].[Cl:25][CH:24]=[CH:23][CH2:22][N+:19]12[CH2:20][N:13]3[CH2:14][N:15]([CH2:16][N:17]([CH2:12]3)[CH2:18]1)[CH2:21]2 |f:0.1,2.3,4.5,6.7,9.10,11.12,13.14.15,16.17,18.19,20.21,22.23,24.25|

|

Inputs

Step One

[Compound]

|

Name

|

alkyltrimethyl ammonium chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

alkylaryltrimethyl ammonium chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

monoalkyldimethylbenzyl ammonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

alkyldimethylbenzyl ammonium chlorides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

substituted benzyl quaternary ammonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].C(CCCCCCCCCCC)[N+](CC1=CC(=C(C=C1)Cl)Cl)(C)C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCC[N+](C)(C)CC1=CC(=C(C=C1)Cl)Cl.[Cl-]

|

Step Eight

[Compound]

|

Name

|

alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

Dialkyldimethyl ammonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

didecyldimethyl ammonium halides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-]

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].C(CCCCCCC)[N+](C)(C)CCCCCCCCCC

|

Step Fourteen

[Compound]

|

Name

|

Heteroaromatic ammonium salts

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

[Compound]

|

Name

|

cetylpyridinium halide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CCCCCCCCCCCCCCCC[N+]=1C=CC=CC1.O.[Cl-]

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CCCCCCCCCCCC[N+](C)(C)CCOC=1C=CC=CC1.[Br-]

|

Step 18

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(C)(C)CC(C)(C)C=1C=CC(=CC1)OCCOCC[N+](C)(C)CC=2C=CC=CC2.[Cl-]

|

Step 19

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCCCCCCCCCCCCCC)[N+](CC)(C)C

|

Step 21

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

|

Step 22

[Compound]

|

Name

|

quaternary ammonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 23

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[NH+](C)CC1=CC=CC=C1.[Cl-]

|

Step 24

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[NH+](C)CC1=CC=CC=C1.[Cl-]

|

Step 25

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1N2CN3CN1C[N+](C2)(C3)C/C=C/Cl.[Cl-]

|

Step 26

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=C(C=CC1OCCOCC[N+](C)(C)CC=2C=CC=CC2)C(C)(C)CC(C)(C)C.[Cl-]

|

Step 27

[Compound]

|

Name

|

Monoalkyltrimethyl ammonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1N2CN3CN1CN(C2)C3

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=CCCl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=CC[N+]12CN3CN(CN(C1)C3)C2

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06475961B2

Procedure details

Further exemplary quaternary ammonium compounds include benzalkonium chlorides, substituted benzalkonium chlorides, cetylpyridinium chloride, N-(3-chloroallyl) hexaminium chloride, domiphen bromide, benzethonium chloride, and methylbenzethonium chloride. Monoalkyltrimethyl ammonium salts include cetyltrimethyl ammonium bromide, alkyltrimethyl ammonium chloride, alkylaryltrimethyl ammonium chloride, and cetyl-dimethyl ethyl ammonium bromide. Exemplary monoalkyldimethylbenzyl ammonium salts include alkyldimethylbenzyl ammonium chlorides such as those sold under the names BTC 824, Hyamine 3500, Cyncal Type 14, and Catigene. Additionally included are substituted benzyl quaternary ammonium compounds including dodecyldimethyl-3, 4-dichlorobenzyl ammonium chloride such as that sold under the name Riseptin. Additionally included are mixtures of alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides such as BTC 2125M, Barquat 4250. Dialkyldimethyl ammonium salts include didecyldimethyl ammonium halides such as those available as Deciquam 222 and Bardac 22, and octyldecyldimethyl ammonium chloride such as those available under the name DTC 812. Heteroaromatic ammonium salts include cetylpyridinium halide, the reaction product of hexamethylenetetramine with 1, 3-dichloropropene to provide cis-isomer 1-(3-chloroallyl)-3, 5, 7-triaza-1-azoniaadamantane, alkyl-isoquinolinium bromide, and alkyldimethyl-naphthylmethyl ammonium chloride. Poly substituted quaternary ammonium salts include alkyldimethylbenzyl ammonium saccarinate and methylethylbenzyl ammonium cyclohexylsulfamate. Bis-quatemary ammonium salts include 1, 10-bis(2-methyl-4-aminoquinolinium chloride)-decane and 1, 6-bis(1-methyl-3-(2, 2, 6-trimethyl cyclohexyl)-propyldimethyl ammonium chloride) hexane. Additionally included are polymeric quaternary ammonium compounds including those available under the names WSCP, Mirapol-A15, and Onamer M.

[Compound]

Name

alkyltrimethyl ammonium chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

alkylaryltrimethyl ammonium chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

monoalkyldimethylbenzyl ammonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

alkyldimethylbenzyl ammonium chlorides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

substituted benzyl quaternary ammonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

Dialkyldimethyl ammonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

didecyldimethyl ammonium halides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

Heteroaromatic ammonium salts

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

cetylpyridinium halide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

quaternary ammonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 22

[Compound]

Name

Monoalkyltrimethyl ammonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 27

Name

Identifiers

|

REACTION_CXSMILES

|

C[NH+](CC1C=CC=CC=1)C.[Cl-].[CH2:12]1[N:17]2[CH2:18][N+:19]3([CH2:22]/[CH:23]=[CH:24]/[Cl:25])[CH2:21][N:15]([CH2:16]2)[CH2:14][N:13]1[CH2:20]3.[Cl-].CC1C=C(C(CC(C)(C)C)(C)C)C=CC=1OCCOCC[N+](CC1C=CC=CC=1)(C)C.[Cl-].[Cl-].C([N+](C)(C)CC1C=CC([Cl:80])=C(Cl)C=1)CCCCCCCCCCC.CCCCCCCCCC[N+](CCCCCCCCCC)(C)C.CCCCCCCCCC[N+](CCCCCCCCCC)(C)C.[Cl-].[Cl-].C([N+](CCCCCCCCCC)(C)C)CCCCCCC>CCCCCCCCCCCCCCCC[N+]1C=CC=CC=1.O.[Cl-].CCCCCCCCCCCC[N+](CCOC1C=CC=CC=1)(C)C.[Br-].CC(CC(C1C=CC(OCCOCC[N+](CC2C=CC=CC=2)(C)C)=CC=1)(C)C)(C)C.[Cl-].[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.[Br-].C([N+](C)(C)CC)CCCCCCCCCCCCCCC.CCCCCCCCCCCCCC[N+](CC1C=CC=CC=1)(C)C.[Cl-]>[CH2:12]1[N:17]2[CH2:18][N:19]3[CH2:21][N:15]([CH2:16]2)[CH2:14][N:13]1[CH2:20]3.[Cl:80][CH:22]=[CH:23][CH2:24][Cl:25].[Cl:25][CH:24]=[CH:23][CH2:22][N+:19]12[CH2:20][N:13]3[CH2:14][N:15]([CH2:16][N:17]([CH2:12]3)[CH2:18]1)[CH2:21]2 |f:0.1,2.3,4.5,6.7,9.10,11.12,13.14.15,16.17,18.19,20.21,22.23,24.25|

|

Inputs

Step One

[Compound]

|

Name

|

alkyltrimethyl ammonium chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

alkylaryltrimethyl ammonium chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

monoalkyldimethylbenzyl ammonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

alkyldimethylbenzyl ammonium chlorides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

substituted benzyl quaternary ammonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].C(CCCCCCCCCCC)[N+](CC1=CC(=C(C=C1)Cl)Cl)(C)C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCC[N+](C)(C)CC1=CC(=C(C=C1)Cl)Cl.[Cl-]

|

Step Eight

[Compound]

|

Name

|

alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

Dialkyldimethyl ammonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

didecyldimethyl ammonium halides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-]

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].C(CCCCCCC)[N+](C)(C)CCCCCCCCCC

|

Step Fourteen

[Compound]

|

Name

|

Heteroaromatic ammonium salts

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

[Compound]

|

Name

|

cetylpyridinium halide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CCCCCCCCCCCCCCCC[N+]=1C=CC=CC1.O.[Cl-]

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CCCCCCCCCCCC[N+](C)(C)CCOC=1C=CC=CC1.[Br-]

|

Step 18

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(C)(C)CC(C)(C)C=1C=CC(=CC1)OCCOCC[N+](C)(C)CC=2C=CC=CC2.[Cl-]

|

Step 19

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCCCCCCCCCCCCCC)[N+](CC)(C)C

|

Step 21

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

|

Step 22

[Compound]

|

Name

|

quaternary ammonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 23

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[NH+](C)CC1=CC=CC=C1.[Cl-]

|

Step 24

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[NH+](C)CC1=CC=CC=C1.[Cl-]

|

Step 25

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1N2CN3CN1C[N+](C2)(C3)C/C=C/Cl.[Cl-]

|

Step 26

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=C(C=CC1OCCOCC[N+](C)(C)CC=2C=CC=CC2)C(C)(C)CC(C)(C)C.[Cl-]

|

Step 27

[Compound]

|

Name

|

Monoalkyltrimethyl ammonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1N2CN3CN1CN(C2)C3

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=CCCl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=CC[N+]12CN3CN(CN(C1)C3)C2

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |